3,5-Dicyclopropyl-1,2,4-oxadiazole

Lipophilicity Drug Design Pharmacokinetics

Researchers requiring a metabolically stable, CNS-penetrant heterocyclic scaffold often face supply inconsistency with niche oxadiazole building blocks. 3,5-Dicyclopropyl-1,2,4-oxadiazole solves this with its symmetrical cyclopropyl substitution pattern-delivering a predicted ~30-fold lipophilicity reduction vs. phenyl analogs while maintaining low TPSA (38.9 Ų) and zero H-bond donors for blood-brain barrier compatibility. • CNS MPO-aligned profile: XLogP 2.4, MW 150.18, suited for fragment-based drug discovery and parallel synthesis workflows. • Chemically robust 1,2,4-oxadiazole core resists hydrolytic ring opening, ensuring integrity through HTS logistics. • Consistent 95% purity specification across major suppliers; available from stock for immediate dispatch.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1165931-69-0
Cat. No. B6345996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dicyclopropyl-1,2,4-oxadiazole
CAS1165931-69-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3CC3
InChIInChI=1S/C8H10N2O/c1-2-5(1)7-9-8(11-10-7)6-3-4-6/h5-6H,1-4H2
InChIKeyPRHHUJRZUJUAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dicyclopropyl-1,2,4-oxadiazole (CAS 1165931-69-0): Compound Profile and Procurement Identifier


3,5-Dicyclopropyl-1,2,4-oxadiazole (CAS 1165931-69-0) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle bearing cyclopropyl groups at both the 3- and 5-positions of the oxadiazole ring [1]. It has a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol [1]. The compound is commercially available as a research-grade building block (typically 95% purity) for use in organic synthesis and drug discovery programs .

3,5-Dicyclopropyl-1,2,4-oxadiazole heterocycle scaffold for synthetic diversification
Cyclopropyl substitution modulates steric and lipophilic properties
Building block for drug discovery and organic synthesis workflows

Why a Generic 1,2,4-Oxadiazole Cannot Substitute for 3,5-Dicyclopropyl-1,2,4-oxadiazole


3,5-Dicyclopropyl-1,2,4-oxadiazole is not interchangeable with other 1,2,4-oxadiazole analogs or even other oxadiazole isomers (e.g., 1,3,4-oxadiazoles) due to fundamental differences in electronic structure and physicochemical properties that dictate chemical reactivity, biological target engagement, and pharmacokinetic behavior [1][2]. The symmetrical cyclopropyl substitution pattern uniquely influences lipophilicity, metabolic stability, and steric profile relative to common methyl, phenyl, or monosubstituted analogs [2]. Furthermore, the 1,2,4-oxadiazole ring itself exhibits distinct reactivity and stability compared to the 1,3,4-isomer, with 1,2,4-oxadiazoles generally showing greater resistance to hydrolytic ring opening [3]. The quantitative evidence below establishes the specific, measurable differences that preclude simple substitution.

Phenyl vs. cyclopropyl substitution
Replacing cyclopropyl with phenyl groups may significantly alter lipophilicity and metabolic stability, shifting pharmacokinetic profiles.
1,2,4- vs. 1,3,4-oxadiazole isomer
1,3,4-Oxadiazole isomers exhibit different hydrolytic stability and reactivity, limiting direct interchange.
Monosubstituted or amino-substituted analogs
Mono-cyclopropyl or amino-substituted derivatives introduce hydrogen bond donors or altered steric profiles that affect target engagement.

Quantitative Differentiation of 3,5-Dicyclopropyl-1,2,4-oxadiazole: Physicochemical and Safety Metrics


LogP and Lipophilicity Profile of 3,5-Dicyclopropyl-1,2,4-oxadiazole vs. Phenyl-Substituted Analog

The 3,5-dicyclopropyl substitution pattern on the 1,2,4-oxadiazole core yields a calculated XLogP of 2.4, which is approximately 1.5 log units lower than that of the analogous 3-cyclopropyl-5-phenyl-1,2,4-oxadiazole (XLogP = 3.9) [1]. This quantitative difference in lipophilicity translates to a predicted 30-fold difference in octanol-water partition coefficient, substantially affecting membrane permeability and solubility profiles [2].

Lipophilicity (XLogP)
Reported
2.4 vs 3.9
Lower lipophilicity vs. phenyl analog may reduce non-specific binding
ΔXLogP = -1.5; computational prediction
Lipophilicity Drug Design Pharmacokinetics Bioisostere

GHS Hazard Classification and Safe Handling Parameters for 3,5-Dicyclopropyl-1,2,4-oxadiazole

3,5-Dicyclopropyl-1,2,4-oxadiazole carries a defined GHS hazard classification comprising H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is assigned the GHS07 pictogram and Signal Word 'Warning' . This contrasts with more acutely toxic 1,2,4-oxadiazole derivatives that may carry higher-severity GHS categories (e.g., Acute Toxicity Category 1 or 2) or the 'Danger' signal word, providing a baseline for laboratory risk assessment and procurement screening.

GHS Classification
Data to verify
H302, H315, H319, H335; Warning
Reported hazard profile for lab risk assessment
Based on supplier SDS; verify with in-house review
Safety Procurement Handling GHS Classification

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Profile of 3,5-Dicyclopropyl-1,2,4-oxadiazole

3,5-Dicyclopropyl-1,2,4-oxadiazole exhibits a Topological Polar Surface Area (TPSA) of 38.9 Ų and contains zero hydrogen bond donors [1]. This TPSA value is identical to that of the 3-cyclopropyl-5-phenyl analog (TPSA = 38.9 Ų) , indicating that the core oxadiazole scaffold—not the substituents—dictates polar surface area. The absence of hydrogen bond donors (HBD count = 0) distinguishes this scaffold from amino-substituted 1,2,4-oxadiazole derivatives (e.g., N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine, which contains one HBD) and confers improved passive membrane diffusion potential .

TPSA & H-Bond Donors
Reported
38.9 Ų, HBD = 0
Favorable passive permeability profile for CNS or oral drug design
TPSA below 140 Ų; consistent with Lipinski rules
Drug-likeness Permeability Bioavailability TPSA

Recommended Research Applications for 3,5-Dicyclopropyl-1,2,4-oxadiazole Based on Differentiated Properties


Scaffold Optimization for CNS-Penetrant Drug Candidates

The combination of low TPSA (38.9 Ų), zero hydrogen bond donors, and moderate lipophilicity (XLogP = 2.4) positions 3,5-dicyclopropyl-1,2,4-oxadiazole as a structurally compact scaffold suitable for CNS drug discovery programs where blood-brain barrier penetration is required [1]. Its physicochemical profile aligns with established CNS MPO desirability parameters [1].

Bioisosteric Replacement of Phenyl or tert-Butyl Groups

The cyclopropyl group serves as a metabolically stable, less lipophilic alternative to phenyl rings or tert-butyl substituents. In programs where reducing LogP is critical—for instance, to mitigate hERG liability, phospholipidosis risk, or high plasma protein binding—3,5-dicyclopropyl-1,2,4-oxadiazole offers a predicted 30-fold reduction in lipophilicity relative to phenyl-containing analogs [1][2].

Parallel Synthesis and Chemical Library Construction

As a symmetrical 3,5-disubstituted 1,2,4-oxadiazole building block, 3,5-dicyclopropyl-1,2,4-oxadiazole can be incorporated into diversity-oriented synthesis workflows and fragment-based drug discovery (FBDD) libraries . The 1,2,4-oxadiazole core is chemically stable under a broad range of conditions , making it compatible with parallel synthesis automation and high-throughput screening logistics .

Agrochemical Lead Identification Programs

Cyclopropyl-substituted 1,2,4-oxadiazoles have demonstrated activity as fungicidal and insecticidal agents in agrochemical patent literature [3]. The specific substitution pattern of 3,5-dicyclopropyl-1,2,4-oxadiazole, combined with its defined physicochemical properties, makes it a candidate scaffold for structure-activity relationship (SAR) exploration in crop protection chemistry.

Application
Selection Property
Validation Focus
CNS-penetrant scaffold design
Low TPSA, zero HBD, moderate lipophilicity
CNS MPO desirability parameters
Bioisosteric replacement for phenyl/tert-butyl
Reduced lipophilicity vs. phenyl analogs
hERG and plasma protein binding mitigation
Diversity-oriented synthesis library
Symmetric disubstituted oxadiazole building block
Chemical stability under parallel synthesis conditions
Agrochemical lead identification
Cyclopropyl-1,2,4-oxadiazole scaffold
SAR exploration for crop protection

Technical Documentation Hub

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